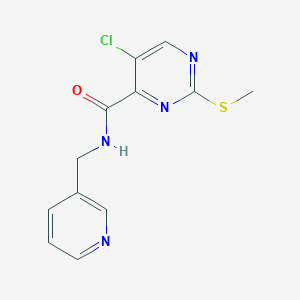

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Description

5-Chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chlorine atom at position 5, a methylsulfanyl (-SMe) group at position 2, and a carboxamide moiety at position 4. The amide nitrogen is further substituted with a pyridin-3-ylmethyl group, introducing a heteroaromatic pyridine ring.

The molecular formula is C₁₂H₁₂ClN₄OS, with a molecular weight of ~295.5 g/mol. The methylsulfanyl group contributes moderate lipophilicity, while the pyridine moiety may enhance solubility in polar solvents. The chlorine atom and carboxamide group are critical for electronic and hydrogen-bonding interactions, respectively.

Properties

IUPAC Name |

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4OS/c1-19-12-16-7-9(13)10(17-12)11(18)15-6-8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFWMURWOBTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NCC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent at Position 2: The target compound’s methylsulfanyl group is less polar and electron-withdrawing than PK11007’s sulfonyl group. PK11007’s 4-fluorobenzyl moiety introduces fluorine, which often improves metabolic stability and membrane permeability via reduced oxidative metabolism.

Amide Substituent: The target’s pyridin-3-ylmethyl group enables π-π stacking with aromatic residues in protein binding pockets. Thiadiazoles are also associated with enhanced thermal stability .

Molecular Weight and Solubility :

- PK11007’s higher molecular weight (427.86 vs. ~295.5) and sulfonyl group may reduce aqueous solubility compared to the target compound.

Biological Activity

5-Chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound, highlighting relevant research findings and case studies.

The molecular formula of this compound is C11H9ClN4OS, with a molecular weight of 280.73 g/mol. The compound features a pyrimidine ring substituted with a chloro group, a methylthio group, and a pyridinylmethyl moiety, which may contribute to its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 47 nM against the A-549 epithelial cancer cell line, indicating potent activity .

The mechanism by which this compound exerts its biological effects has been explored through various assays:

- Caspase Activation : Increased levels of caspase-3 and caspase-8 were observed, suggesting that apoptosis is induced via the intrinsic pathway. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl2) proteins was significantly altered, further supporting this conclusion .

Targeted Enzyme Inhibition

Computational docking studies have indicated that the compound may inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting epidermal growth factor receptor (EGFR) variants associated with resistance to conventional therapies .

Case Studies

- Cell Line Studies : In vitro studies assessed the antiproliferative activity against several cancer cell lines including MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner .

- Animal Models : Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest favorable pharmacokinetic properties, which are critical for therapeutic applications .

Therapeutic Potential

Given its biological activity, this compound holds promise as a lead compound for developing new anticancer agents. The dual action of inducing apoptosis and inhibiting key signaling pathways positions it as a potential candidate for further drug development.

Summary Table of Biological Activities

Q & A

(Basic) What are the key steps and optimal reaction conditions for synthesizing 5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Use of sodium hydride (NaH) as a base in dimethylformamide (DMF) or dichloromethane (DCM) to facilitate nucleophilic substitution at the pyrimidine ring .

Temperature Control : Maintain 60–80°C to optimize reaction kinetics while minimizing side products .

Purification : Column chromatography or recrystallization to isolate the final product. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

(Basic) Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : Resolve 3D conformation and bond angles for crystallizable derivatives .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) .

Purity Validation : Use HPLC or LC-MS to rule out impurities affecting bioactivity .

Computational Modeling : Compare binding modes via molecular docking to identify conflicting target interactions .

Comparative Studies : Test analogs to isolate structural contributors to activity discrepancies .

(Advanced) What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate binding to kinases or receptors .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study stability of ligand-target complexes over time .

- QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity per CLP regulations) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

(Advanced) How does the methylsulfanyl group influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Reactivity : The methylsulfanyl group enhances electrophilicity at the pyrimidine C-2 position, facilitating nucleophilic substitutions .

- Bioactivity : Hydrophobic interactions with target binding pockets (e.g., kinase ATP sites) improve affinity. Compare with des-methyl analogs via IC₅₀ assays to quantify contributions .

(Advanced) What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading) and identify optimal conditions .

- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive intermediates .

(Basic) What are common biological targets for pyrimidine-4-carboxamide derivatives?

Methodological Answer:

- Kinases : ATP-binding domains (e.g., EGFR, VEGFR) are prime targets. Use fluorescence polarization assays to measure inhibition .

- GPCRs : Screen for activity via cAMP or calcium flux assays .

- Microbial Enzymes : Test antibacterial activity against Gram-positive pathogens with MIC assays .

(Advanced) How can researchers design analogs to improve metabolic stability?

Methodological Answer:

Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Isotope Labeling : Use deuterated methyl groups to slow CYP450-mediated degradation .

Prodrug Approaches : Mask the carboxamide group with enzymatically cleavable esters .

(Advanced) What experimental approaches validate the proposed mechanism of action?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to confirm target engagement .

- CRISPR Knockout Models : Delete putative targets in cell lines to assess functional dependency .

- Cryo-EM/Co-crystallization : Resolve ligand-target complexes to validate binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.